molecular formula C31H32F2N8O4 B12341037 2-[[6-[[(3R)-1-[3-[(2-cyano-5-fluorophenyl)methyl]-1-methyl-2,6-dioxo-1,3-diazinan-4-yl]piperidin-3-yl]amino]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile

2-[[6-[[(3R)-1-[3-[(2-cyano-5-fluorophenyl)methyl]-1-methyl-2,6-dioxo-1,3-diazinan-4-yl]piperidin-3-yl]amino]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile

Cat. No.: B12341037
M. Wt: 618.6 g/mol
InChI Key: OYJPACOEBOQCAQ-FKDZAPPDSA-N
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Description

The compound “2-[[6-[[(3R)-1-[3-[(2-cyano-5-fluorophenyl)methyl]-1-methyl-2,6-dioxo-1,3-diazinan-4-yl]piperidin-3-yl]amino]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile” is a complex organic molecule that features multiple functional groups, including cyano, fluorophenyl, and diazinan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core diazinan ring structure. Key steps may include:

  • Formation of the diazinan ring through cyclization reactions.
  • Introduction of the fluorophenyl and cyano groups via substitution reactions.
  • Coupling reactions to attach the piperidin-3-yl and other substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

  • Use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
  • Implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The diazinan ring and other functional groups may be susceptible to oxidation under certain conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction of the cyano group would produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its multiple functional groups.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structure suggests it may interact with various biological targets, making it a candidate for treating diseases such as cancer or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of enzymes and preventing substrate access.

    Receptor Modulation: Interacting with cell surface receptors to modulate signal transduction pathways.

    DNA Intercalation: Inserting between DNA base pairs and disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[6-[[(3R)-1-[3-[(2-cyano-4-fluorophenyl)methyl]-1-methyl-2,6-dioxo-1,3-diazinan-4-yl]piperidin-3-yl]amino]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile
  • 2-[[6-[[(3R)-1-[3-[(2-cyano-6-fluorophenyl)methyl]-1-methyl-2,6-dioxo-1,3-diazinan-4-yl]piperidin-3-yl]amino]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile

Uniqueness

The uniqueness of the compound lies in its specific arrangement of functional groups, which may confer distinct chemical and biological properties. For example, the presence of both cyano and fluorophenyl groups can enhance its binding affinity to certain biological targets, making it a more potent candidate for drug development.

Properties

Molecular Formula

C31H32F2N8O4

Molecular Weight

618.6 g/mol

IUPAC Name

2-[[6-[[(3R)-1-[3-[(2-cyano-5-fluorophenyl)methyl]-1-methyl-2,6-dioxo-1,3-diazinan-4-yl]piperidin-3-yl]amino]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile

InChI

InChI=1S/C31H32F2N8O4/c1-37-28(42)12-26(40(30(37)44)16-21-10-23(32)7-5-19(21)14-34)36-25-4-3-9-39(18-25)27-13-29(43)38(2)31(45)41(27)17-22-11-24(33)8-6-20(22)15-35/h5-8,10-11,25-27,36H,3-4,9,12-13,16-18H2,1-2H3/t25-,26?,27?/m1/s1

InChI Key

OYJPACOEBOQCAQ-FKDZAPPDSA-N

Isomeric SMILES

CN1C(=O)CC(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N[C@@H]3CCCN(C3)C4CC(=O)N(C(=O)N4CC5=C(C=CC(=C5)F)C#N)C

Canonical SMILES

CN1C(=O)CC(N(C1=O)CC2=C(C=CC(=C2)F)C#N)NC3CCCN(C3)C4CC(=O)N(C(=O)N4CC5=C(C=CC(=C5)F)C#N)C

Origin of Product

United States

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